

# Synthesis of tert-butyl 4-aminobenzoate from 4-nitrobenzoic acid

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## Compound of Interest

Compound Name: *tert-Butyl 4-aminobenzoate*

Cat. No.: *B108570*

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## Synthesis of Tert-Butyl 4-Aminobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **tert-butyl 4-aminobenzoate**, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is presented as a two-step process commencing from 4-nitrobenzoic acid. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to aid in comprehension and practical application.

### Overview of the Synthetic Pathway

The synthesis of **tert-butyl 4-aminobenzoate** from 4-nitrobenzoic acid is efficiently achieved through a two-step reaction sequence:

- **Esterification:** The first step involves the conversion of 4-nitrobenzoic acid to its tert-butyl ester, tert-butyl 4-nitrobenzoate. This is accomplished through a direct esterification reaction.
- **Reduction:** The subsequent step is the selective reduction of the nitro group of tert-butyl 4-nitrobenzoate to an amine, yielding the final product, **tert-butyl 4-aminobenzoate**.

This pathway is favored for its efficiency and the relative availability of the starting materials.

## Experimental Protocols

The following protocols are detailed procedures for the synthesis of **tert-butyl 4-aminobenzoate**.

### Step 1: Synthesis of Tert-Butyl 4-Nitrobenzoate

This procedure is adapted from a similar synthesis of a substituted tert-butyl nitrobenzoate and is expected to provide a high yield of the desired intermediate.

Materials:

- 4-Nitrobenzoic acid
- Pyridine
- Benzenesulfonyl chloride
- tert-Butanol
- Hexane
- Ethyl acetate
- Water
- Ice

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-nitrobenzoic acid in pyridine.
- Cool the solution in an ice bath to below 30°C.
- Slowly add benzenesulfonyl chloride to the stirred solution, maintaining the temperature below 30°C. A precipitate may form towards the end of the addition. Additional pyridine can be added to improve stirring if necessary.

- Stir the mixture for 30 minutes at this temperature.
- Add tert-butanol dropwise over a period of 30 minutes, ensuring the temperature remains below 30°C.
- Allow the reaction mixture to stir for an additional 2 hours.
- Dilute the reaction mixture with a 4:1 solution of hexane:ethyl acetate.
- Wash the organic layer with water to remove pyridine and other water-soluble impurities.
- Separate the organic phase and concentrate it under reduced pressure to obtain the crude product.
- The crude product can be further purified by crystallization.

## Step 2: Synthesis of Tert-Butyl 4-Aminobenzoate

This protocol utilizes a catalytic hydrogenation method, a common and efficient way to reduce aromatic nitro groups.

Materials:

- tert-Butyl 4-nitrobenzoate
- Ethanol
- Palladium on carbon (10% Pd/C)
- Hydrogen gas (H<sub>2</sub>) or a hydrogen source like ammonium formate.
- Celite or another filtration aid.

Procedure:

- In a hydrogenation vessel, dissolve tert-butyl 4-nitrobenzoate in ethanol.
- Carefully add a catalytic amount of 10% Palladium on carbon to the solution.

- Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
- Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.
- Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
- Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- Wash the filter cake with ethanol.
- Concentrate the filtrate under reduced pressure to yield the crude **tert-butyl 4-aminobenzoate**.
- The product can be purified by recrystallization or column chromatography if necessary.

## Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of **tert-butyl 4-aminobenzoate**.

Table 1: Esterification of 4-Nitrobenzoic Acid to Tert-Butyl 4-Nitrobenzoate (Adapted from a similar reaction)

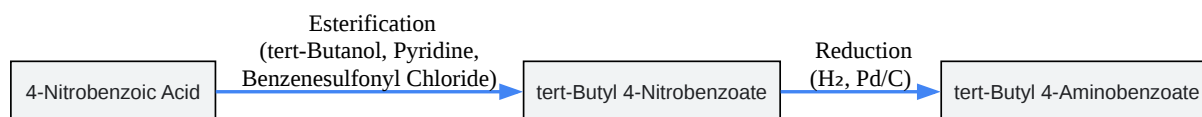
Parameter	Value	Reference
Reactants		
4-Nitrobenzoic Acid	1.0 eq	Adapted Protocol
Pyridine	Solvent	Adapted Protocol
Benzenesulfonyl Chloride	1.25 eq	Adapted Protocol
tert-Butanol	1.0 eq	Adapted Protocol
Reaction Conditions		
Temperature	< 30 °C	Adapted Protocol
Reaction Time	2.5 hours	Adapted Protocol
Product		
Yield of tert-butyl 3-methyl-4-nitrobenzoate	97%	<a href="#">[1]</a>

Table 2: Reduction of Tert-Butyl 4-Nitrobenzoate to **Tert-Butyl 4-Aminobenzoate**

Parameter	Value	Reference
Reactants		
tert-Butyl 4-nitrobenzoate	1.0 eq	General Protocol
Palladium on Carbon (10%)	catalytic	General Protocol
Hydrogen Source	H <sub>2</sub> gas or transfer agent	General Protocol
Reaction Conditions		
Solvent	Ethanol or Methanol	General Protocol
Temperature	Room Temperature	General Protocol
Pressure (for H <sub>2</sub> gas)	~50 psi	General Protocol
Product		
Yield of Ethyl 4-aminobenzoate (from ethyl 4-nitrobenzoate)	90%	[2]
Yield of 4-aminobenzoic acid (from 4-nitrobenzoic acid)	>96%	[3]

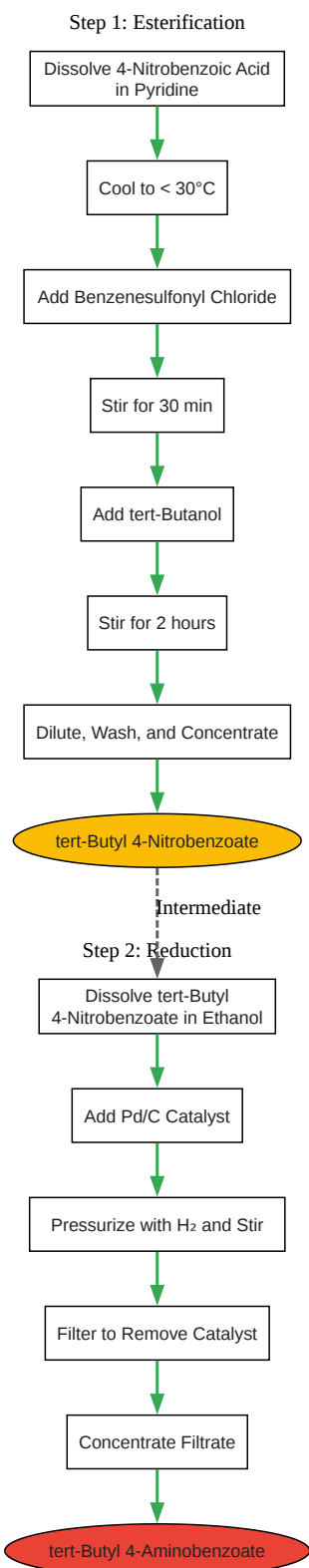
## Visualizations

The following diagrams illustrate the chemical pathway and the general experimental workflow.



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Caption: Chemical synthesis pathway from 4-nitrobenzoic acid.



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Caption: General experimental workflow for the two-step synthesis.

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